1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate
CAS No.: 501943-05-1
Cat. No.: VC3820834
Molecular Formula: C10H23NO3S
Molecular Weight: 237.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 501943-05-1 |
|---|---|
| Molecular Formula | C10H23NO3S |
| Molecular Weight | 237.36 g/mol |
| IUPAC Name | 1-butyl-1-methylpyrrolidin-1-ium;methanesulfonate |
| Standard InChI | InChI=1S/C9H20N.CH4O3S/c1-3-4-7-10(2)8-5-6-9-10;1-5(2,3)4/h3-9H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
| Standard InChI Key | DIGFVIJSOJVYLL-UHFFFAOYSA-M |
| SMILES | CCCC[N+]1(CCCC1)C.CS(=O)(=O)[O-] |
| Canonical SMILES | CCCC[N+]1(CCCC1)C.CS(=O)(=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition
1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate belongs to the pyrrolidinium family of ionic liquids. Its molecular formula is C₁₀H₂₃NO₃S, with a molecular weight of 237.36 g/mol. The cation consists of a pyrrolidine ring substituted with a butyl and methyl group, while the anion is methanesulfonate (CH₃SO₃⁻).
Table 1: Basic Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 501943-05-1 |
| Molecular Formula | C₁₀H₂₃NO₃S |
| Molecular Weight | 237.36 g/mol |
| IUPAC Name | 1-butyl-1-methylpyrrolidin-1-ium; methanesulfonate |
| Thermal Stability | Up to 300°C (decomposition) |
| Solubility | Miscible with polar solvents |
The structural stability of the pyrrolidinium ring contributes to its resistance to thermal degradation, making it suitable for high-temperature applications.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves two primary steps:
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Quaternization: 1-Methylpyrrolidine reacts with 1-butyl bromide in an inert atmosphere to form 1-butyl-1-methylpyrrolidinium bromide.
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Anion Exchange: The bromide intermediate undergoes metathesis with methanesulfonic acid, yielding the final product.
Reaction conditions are optimized at 60–80°C for 12–24 hours, achieving yields exceeding 85%. The purity of the product is confirmed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Industrial Manufacturing
Industrial processes scale this methodology using continuous-flow reactors to enhance efficiency. Key parameters include:
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Temperature Control: Maintained at 70°C to prevent side reactions.
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Solvent Selection: Acetonitrile is preferred for its low boiling point and ease of removal.
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Quality Assurance: Rigorous filtration and recrystallization ensure ≥99% purity for commercial grades.
Physicochemical Characterization
Thermal and Solubility Properties
The compound exhibits a glass transition temperature (T₉) of -65°C and remains stable up to 300°C under nitrogen. Its solubility profile is tunable:
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Miscible: Water, methanol, acetonitrile.
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Immiscible: Non-polar solvents (e.g., hexane).
This dual solubility enables its use as a phase-transfer catalyst in biphasic reactions.
Spectroscopic Analysis
1H NMR (500 MHz, methanol-d₄):
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δ 3.45–3.30 (m, 4H, pyrrolidinium ring).
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δ 2.72 (s, 3H, methyl group).
13C NMR confirms the absence of bromide impurities, with distinct peaks at δ 151.5 (pyrrolidinium) and δ 38.0 (methanesulfonate) .
Applications in Scientific Research
Green Chemistry
As a green solvent, it replaces volatile organic compounds (VOCs) in:
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Catalysis: Acid-catalyzed esterifications (e.g., biodiesel production).
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Polymer Synthesis: Solvent for conductive polymers like polyaniline.
Biomedical Engineering
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Drug Delivery: Enhances solubility of hydrophobic APIs (e.g., antifungals).
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Biomolecule Extraction: Isolate proteins and DNA without denaturation.
Comparison with Analogous Ionic Liquids
Anion-Dependent Properties
| Property | Methanesulfonate | Trifluoromethanesulfonate |
|---|---|---|
| Conductivity | 0.8 mS/cm | 2.12 mS/cm |
| Thermal Stability | 300°C | 400°C |
| Cost | Low | High |
The methanesulfonate anion offers cost advantages but lower electrochemical stability compared to fluorinated counterparts .
Challenges and Future Directions
Limitations
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High Viscosity: Limits ion mobility in electrochemical applications.
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Hygroscopicity: Requires anhydrous storage conditions.
Research Opportunities
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Hybrid Electrolytes: Blend with zwitterionic liquids to reduce viscosity.
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Pharmaceutical Formulations: Explore transdermal delivery mechanisms.
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